molecular formula C14H18N4OS B2428195 N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide CAS No. 1902896-12-1

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide

Cat. No.: B2428195
CAS No.: 1902896-12-1
M. Wt: 290.39
InChI Key: PNDYCSLVANBYDH-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide is a chemical compound of high interest in medicinal chemistry and drug discovery research. It features a molecular architecture combining a piperidine ring with pyrazole and thiophene-carboxamide moieties, a scaffold recognized for its significant pharmacological potential . Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, and molecules incorporating similar structural frameworks are frequently investigated as novel therapeutic agents . The presence of the pyrazole nucleus is a common feature in numerous biologically active molecules, and its integration into various hybrids is a key strategy in diversity-oriented synthesis for developing DNA-encoded chemical libraries . This specific compound serves as a valuable building block for researchers aiming to synthesize and evaluate new heterocyclic compounds for various biochemical applications. The compound is intended for Research Use Only (RUO) and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-10-9-13(17-16-10)18-6-4-11(5-7-18)15-14(19)12-3-2-8-20-12/h2-3,8-9,11H,4-7H2,1H3,(H,15,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDYCSLVANBYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide has been investigated for its potential therapeutic effects, including:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, compounds similar to this have demonstrated efficacy against human glioblastoma and melanoma cells, with IC50 values indicating significant growth inhibition .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL, showcasing its potential as an antimicrobial agent .

Drug Discovery

The compound serves as a valuable building block in the synthesis of more complex molecules aimed at drug development. Its unique functional groups allow for modifications that can enhance biological activity or target specificity.

Material Science

This compound is also explored for its applications in developing advanced materials with specific electronic or optical properties. The thiophene moiety contributes to the compound's electronic characteristics, making it suitable for applications in organic electronics and photonic devices.

Activity Type Target IC50/Effect Reference
AnticancerHuman glioblastoma U251IC50 = 10–30 µM
AntimicrobialStaphylococcus aureusMIC = 0.22 μg/mL
AntimicrobialEscherichia coliMIC = 0.25 μg/mL

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant anticancer properties against various cell lines. The results indicated that structural modifications could enhance potency and selectivity towards cancer cells .

Case Study 2: Antimicrobial Evaluation

In vitro evaluations highlighted the antimicrobial potential of this compound against clinically relevant pathogens. The study focused on determining the MIC and minimum bactericidal concentration (MBC) against strains like Staphylococcus aureus and Escherichia coli, revealing promising results that support further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide is unique due to its combination of pyrazole, piperidine, and thiophene rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .

Biological Activity

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework, incorporating a pyrazole ring, a piperidine ring, and a thiophene moiety, which contributes to its diverse pharmacological properties.

Chemical Structure and Synthesis

The chemical formula for this compound is C14H18N4O1SC_{14}H_{18}N_{4}O_{1}S, with a molecular weight of approximately 286.38 g/mol. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : Synthesized from hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Formation of the Piperidine Ring : Achieved through cyclization reactions involving amines.
  • Formation of the Thiophene Ring : Often synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and carbonyl compounds .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various pharmacological effects. The precise pathways and molecular targets may vary based on the application context .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL have been reported for related pyrazole derivatives against Staphylococcus aureus and Staphylococcus epidermidis.
  • The compound exhibits bactericidal effects, inhibiting biofilm formation and showing promise as an antimicrobial agent .

Anticancer Activity

Pyrazole derivatives are recognized for their anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor cell proliferation:

  • In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) indicated that certain pyrazole derivatives exhibit cytotoxic effects, particularly when combined with doxorubicin, enhancing therapeutic efficacy .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been explored. Some studies suggest that these compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

Research Findings and Case Studies

A summary of relevant research findings is presented in the following table:

StudyCompoundActivityFindings
Pyrazole DerivativesAnticancerSignificant cytotoxicity in MCF-7 and MDA-MB-231 cells; synergistic effect with doxorubicin observed.
N-[1-(5-methyl...)AntimicrobialMIC values between 0.22 - 0.25 μg/mL against Staphylococcus species; effective biofilm inhibition.
Various PyrazolesAnti-inflammatoryModulation of inflammatory pathways; potential therapeutic applications in chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling thiophene-2-carboxylic acid derivatives with piperidine-pyrazole intermediates. Key steps include:

  • CuAAC (Click Chemistry) : Copper-catalyzed azide-alkyne cycloaddition for pyrazole-piperidine coupling, optimized for yield (e.g., 70–85%) using solvents like DMF or ethanol .
  • Amide Bond Formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between thiophene-2-carboxylic acid and the piperidine-pyrazole amine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .
    • Analytical Confirmation :
  • NMR : Key signals include δ 7.2–7.5 ppm (thiophene protons) and δ 2.8–3.5 ppm (piperidine methylene) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 345.1 [M+H]⁺) confirm molecular weight .

Q. How does the structural configuration of the piperidine-pyrazole moiety influence the compound’s reactivity?

  • Methodological Answer :

  • Steric Effects : The 5-methyl group on the pyrazole ring introduces steric hindrance, affecting nucleophilic substitution rates (e.g., in amide bond formation) .
  • Conformational Flexibility : The piperidine ring’s chair-to-boat transitions modulate binding interactions in biological assays .
  • Electron Density : The thiophene carboxamide group enhances electrophilicity, facilitating hydrogen bonding in target binding .

II. Advanced Research Questions

Q. How can conflicting bioactivity data from in vitro vs. in vivo studies of this compound be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Use LC-MS/MS to quantify plasma/tissue concentrations and identify metabolic instability (e.g., cytochrome P450-mediated oxidation) .
  • Solubility Optimization : Modify formulation using PEG-based nanocarriers to improve bioavailability .
  • Target Engagement Assays : Employ CETSA (Cellular Thermal Shift Assay) to verify target binding in live cells, addressing discrepancies between biochemical and cellular activity .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis while minimizing byproducts?

  • Methodological Answer :

  • DoE (Design of Experiments) : Statistically optimize parameters like temperature (e.g., 60–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–10 mol% CuI) .
  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis of intermediates) by precise control of residence time and mixing .
  • Byproduct Analysis : Use HPLC-PDA to track impurities (e.g., unreacted starting materials) and adjust stoichiometry .

Q. How do electronic effects of substituents on the thiophene ring modulate biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -Cl) or donating (e.g., -OCH₃) groups at the thiophene 5-position.
  • Antimicrobial Activity : Chlorine substitution enhances membrane penetration (MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus) .
  • Anticancer Activity : Methoxy groups improve solubility but reduce potency (IC₅₀ increases from 1.2 µM to 4.5 µM in MCF-7 cells) .
  • Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) correlate substituent effects with binding energy to kinase targets .

III. Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across different kinase inhibition assays?

  • Methodological Answer :

  • Assay Conditions : Compare ATP concentrations (e.g., 1 mM vs. 10 µM) and buffer pH (7.4 vs. 8.0), which alter competitive binding dynamics .
  • Enzyme Sources : Recombinant vs. native kinases may have varying post-translational modifications affecting inhibitor affinity .
  • Data Normalization : Use Z’-factor validation to ensure assay robustness and exclude outlier datasets .

IV. Experimental Design

Q. What in vitro models best predict the compound’s efficacy in neurodegenerative disease research?

  • Methodological Answer :

  • Primary Neuronal Cultures : Assess neuroprotection against Aβ₄₂-induced toxicity (EC₅₀ determination via MTT assay) .
  • Microglial Activation Assays : Measure TNF-α suppression in LPS-stimulated BV-2 cells (ELISA quantification) .
  • Blood-Brain Barrier Penetration : Use MDCK-MDR1 monolayers to predict passive permeability (Papp > 5 × 10⁻⁶ cm/s) .

Structural and Mechanistic Insights

Q. What spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms?

  • Methodological Answer :

  • ¹³C NMR Crystallography : Differentiates pyrazole N-H tautomers via chemical shifts (e.g., δ 140 ppm for N1-H vs. δ 145 ppm for N2-H) .
  • IR Spectroscopy : Identifies ν(N-H) stretches at 3200–3400 cm⁻¹ and ν(C=O) at 1650 cm⁻¹ .
  • X-ray Diffraction : Resolves piperidine ring puckering and dihedral angles between thiophene and pyrazole moieties .

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